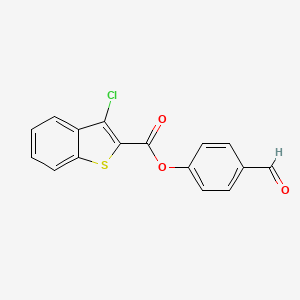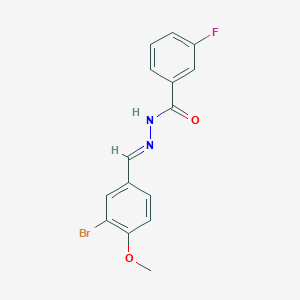![molecular formula C15H10F3NO B5612215 4-{[3-(trifluoromethyl)benzyl]oxy}benzonitrile](/img/structure/B5612215.png)
4-{[3-(trifluoromethyl)benzyl]oxy}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(trifluoromethyl)benzyl]oxy}benzonitrile is an organic compound that features a trifluoromethyl group attached to a benzyl ether and a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(trifluoromethyl)benzyl]oxy}benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-{[3-(trifluoromethyl)benzyl]oxy}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
4-{[3-(trifluoromethyl)benzyl]oxy}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
作用機序
The mechanism of action of 4-{[3-(trifluoromethyl)benzyl]oxy}benzonitrile depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug molecules. The compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
類似化合物との比較
Similar Compounds
3-(trifluoromethyl)benzonitrile: A related compound with similar chemical properties but lacking the benzyl ether group.
4-(trifluoromethyl)benzylamine: Another similar compound where the nitrile group is replaced with an amine group.
4-(trifluoromethyl)benzyl bromide: A precursor used in the synthesis of 4-{[3-(trifluoromethyl)benzyl]oxy}benzonitrile.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the benzonitrile moiety, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the benzonitrile group provides a site for further chemical modifications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
特性
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO/c16-15(17,18)13-3-1-2-12(8-13)10-20-14-6-4-11(9-19)5-7-14/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSTVRVOZCXCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5612146.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5612151.png)
![N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5612159.png)
![methyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5612167.png)
![2,3-dimethoxy-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5612172.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methyl-1-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5612177.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-chlorobenzoate](/img/structure/B5612180.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5612190.png)

![2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5612223.png)
![5-ethyl-N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B5612230.png)
![N-ethyl-5-{[3-(phenoxymethyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5612235.png)

